(5E)-5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione -

(5E)-5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione

Catalog Number: EVT-5026366
CAS Number:
Molecular Formula: C25H18N4O4
Molecular Weight: 438.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415)

  • Compound Description: SSR149415 is a potent, selective, and orally active vasopressin V1b receptor antagonist. It has been characterized in vitro and in vivo, showing competitive nanomolar affinity for animal and human V1b receptors. SSR149415 has been studied in several models of elevated corticotropin secretion and displayed anxiolytic-like activity in a mouse model of anxiety. []
  • Relevance: SSR149415 shares a core indole structure with the target compound, 5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione. Both compounds feature a substituted phenyl ring attached to the indole moiety. This structural similarity suggests potential overlap in their biological activity profiles, particularly concerning interactions with specific receptors or enzymes. []

5-[(1H-Indol-3-yl)methylene]thiazolidine-2,4-dione Derivatives

  • Compound Description: This class of compounds incorporates various N-substituted-1H-indoles into the thiazolidine-2,4-dione scaffold via a methylene bridge. Further modifications at the thiazolidine-2,4-dione nitrogen atom with different groups contribute to the diversity of this series. These derivatives exhibit notable antitumor activity against various cancer cell lines, including A549, HCT116, and PC-9. []
  • Relevance: The 5-[(1H-indol-3-yl)methylene]thiazolidine-2,4-dione derivatives are structurally related to the target compound through the shared indole and methylene linker moieties. While the target compound features an imidazolidinedione group, these derivatives possess a thiazolidine-2,4-dione unit instead. This difference highlights a potential avenue for exploring structure-activity relationships, investigating how variations in this cyclic moiety influence biological activity, specifically comparing antitumor properties with other potential activities of the target compound. []

(2E,4E)-5-(3,5-Dimethoxy-4-hydroxyphenyl)-N-(2-(4-(1H-indol-3-yl)piperidin-1-yl)ethyl)-2,4-pentadienamide (Compound 11)

  • Compound Description: Compound 11 demonstrates potent dual activity as an antiallergic agent, exhibiting both antihistaminic and anti-slow-reacting substance (SRS) properties. Despite its promising in vivo activity in a guinea pig model, Compound 11 suffers from low oral bioavailability due to rapid glucuronic acid conjugation. []
  • Relevance: This compound shares the indole core structure with the target compound, 5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione. Although Compound 11 lacks the imidazolidinedione group, its potent antiallergic activity warrants further investigation into potential shared pharmacological properties with the target compound. Exploring the influence of structural modifications on antiallergic, antihistaminic, and anti-SRS activities could provide valuable insights into potential therapeutic applications of both compounds. []

4-([1,1'-Biphenyl]-4-yl)-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (DRC-KS1)

  • Compound Description: DRC-KS1 emerges as a potential inhibitor of Staphylococcus aureus sortase A, a key enzyme involved in bacterial virulence. Identified through computational docking studies and subsequent synthesis, DRC-KS1 exhibits a minimum inhibitory concentration (MIC) of 108.2 µg/mL against Staphylococcus aureus sortase A, suggesting promising antibacterial potential. []
  • Relevance: While DRC-KS1 doesn't share a direct structural resemblance to the target compound, 5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione, its identification as a Staphylococcus aureus sortase A inhibitor presents a valuable opportunity for comparative analysis. Investigating potential inhibitory effects of the target compound on this enzyme could unveil previously uncharacterized antibacterial properties. []

(Z)-3-Methyl-4-((5-nitro-1H-indol-3-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one (DRC-KS2)

  • Compound Description: Similar to DRC-KS1, DRC-KS2 was identified through computational methods as a potential inhibitor of Staphylococcus aureus sortase A. This compound exhibits a minimum inhibitory concentration (MIC) of 45.8 µg/mL, indicating promising antibacterial activity. []
  • Relevance: DRC-KS2 and the target compound, 5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione, share the indole core, a nitro group substitution on the indole ring, and a methylene linker. This structural similarity, coupled with DRC-KS2's inhibitory activity against Staphylococcus aureus sortase A, warrants further investigation into the target compound's potential as an antibacterial agent. Exploring modifications to both compounds and their impact on this specific enzyme activity could provide valuable insights for developing novel antibacterial therapies. []

Properties

Product Name

(5E)-5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione

IUPAC Name

(5E)-5-[[1-[(3-nitrophenyl)methyl]indol-3-yl]methylidene]-3-phenylimidazolidine-2,4-dione

Molecular Formula

C25H18N4O4

Molecular Weight

438.4 g/mol

InChI

InChI=1S/C25H18N4O4/c30-24-22(26-25(31)28(24)19-8-2-1-3-9-19)14-18-16-27(23-12-5-4-11-21(18)23)15-17-7-6-10-20(13-17)29(32)33/h1-14,16H,15H2,(H,26,31)/b22-14+

InChI Key

PUHBVFGVDRVKLV-HYARGMPZSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)[N+](=O)[O-])NC2=O

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)[N+](=O)[O-])NC2=O

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)[N+](=O)[O-])/NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.